Guggulsterone
Overview
Description
Guggulsterone is a 3-hydroxy steroid. It has a role as an androgen.
This compound is a natural product found in Commiphora mukul and Commiphora wightii with data available.
Mechanism of Action
Target of Action
(Z)-Guggulsterone, also known as Guggulsterone or Z-Guggulsterone, is a plant sterol derived from the gum resin of Commiphora wightii . The primary targets of (Z)-Guggulsterone are certain nuclear receptors, especially the farnesoid X receptor (FXR), which regulates bile acids and cholesterol metabolism . It also targets transcription factors, including nuclear factor-kappa B and signal transducer and activator of transcription 3 .
Mode of Action
(Z)-Guggulsterone acts as an antagonist of the farnesoid X receptor . This interaction with its targets leads to the regulation of gene expression, which plays important roles in the development of inflammation and tumorigenesis . (Z)-Guggulsterone has been shown to downregulate the expression of proteins involved in anti-apoptotic, cell survival, cell proliferation, angiogenic, metastatic, and chemoresistant activities in tumor cells .
Biochemical Pathways
(Z)-Guggulsterone affects several biochemical pathways. It has been shown to inhibit and suppress the proliferation of a wide range of cancer cells by decreasing intrinsic mitochondrial apoptosis, regulating NF-kB/STAT3/β-Catenin/PI3K/Akt/CHOP pathway, modulating the expression of associated genes/proteins, and inhibiting angiogenesis . It also reduces β-catenin/TCF-4 complex and Wnt/β-catenin targeting genes, indicating that β-catenin signaling pathway is the target for guggulipid-induced growth inhibition and apoptosis in human breast cancer .
Pharmacokinetics
The pharmacokinetics of (Z)-Guggulsterone reveal that it has an absolute bioavailability of 42.9% after oral administration in rats, with a half-life of around 10 hours in this species, indicating a good pharmacokinetic profile . Plasma concentration of (Z)-Guggulsterone decreases rapidly following oral administration and is eliminated from systemic circulation with a terminal half-life of approximately 0.74 hours .
Result of Action
The molecular and cellular effects of (Z)-Guggulsterone’s action are significant. It has been shown to significantly affect various types of cancer by inducing apoptotic pathways, inhibiting cell proliferation, and regulating the expression of genes involved in apoptosis . It also has hypolipidemic effects .
Action Environment
The action, efficacy, and stability of (Z)-Guggulsterone can be influenced by environmental factors. For instance, isomerisation can be induced by heat, light, and acid catalysis to convert E-guggulsterone into the corresponding Z-isomer . Furthermore, the gum resin from guggul plants, from which (Z)-Guggulsterone is derived, has been used for thousands of years in Ayurveda to treat various disorders, indicating that the compound’s action may be influenced by the traditional medicinal environment .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRGPWQVHZTQJ-OSJVMJFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033539 | |
Record name | Guggulsterone Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1033539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39025-23-5 | |
Record name | Z-Guggulsterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39025-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guggulsterone, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guggulsterone Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1033539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUGGULSTERONE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CST3U34GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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